molecular formula C32H44N4O14 B14498321 Methyl-2,6-dinitro-4-s-octylphenyl carbonate CAS No. 63919-26-6

Methyl-2,6-dinitro-4-s-octylphenyl carbonate

Cat. No.: B14498321
CAS No.: 63919-26-6
M. Wt: 708.7 g/mol
InChI Key: UDIAIAGDVJNKBL-UHFFFAOYSA-N
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Description

Methyl-2,6-dinitro-4-s-octylphenyl carbonate is an organic compound with a complex structure, characterized by the presence of nitro groups and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2,6-dinitro-4-s-octylphenyl carbonate typically involves the nitration of a precursor compound, followed by esterification. The nitration process introduces nitro groups into the aromatic ring, which is a critical step in the synthesis. The reaction conditions for nitration often involve the use of concentrated nitric acid and sulfuric acid as a catalyst. The esterification process involves the reaction of the nitrated compound with methyl chloroformate in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl-2,6-dinitro-4-s-octylphenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl-2,6-dinitro-4-s-octylphenyl carbonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-2,6-dinitro-4-s-octylphenyl carbonate involves its interaction with molecular targets through its nitro and carbonate groups. The nitro groups can participate in redox reactions, while the carbonate ester can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2,6-dinitro-4-s-octylphenyl carbonate is unique due to the presence of both nitro groups and a carbonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

63919-26-6

Molecular Formula

C32H44N4O14

Molecular Weight

708.7 g/mol

IUPAC Name

(2,6-dinitro-4-octan-3-ylphenyl) methyl carbonate;(2,6-dinitro-4-octan-4-ylphenyl) methyl carbonate

InChI

InChI=1S/2C16H22N2O7/c1-4-6-7-8-11(5-2)12-9-13(17(20)21)15(25-16(19)24-3)14(10-12)18(22)23;1-4-6-8-11(7-5-2)12-9-13(17(20)21)15(25-16(19)24-3)14(10-12)18(22)23/h2*9-11H,4-8H2,1-3H3

InChI Key

UDIAIAGDVJNKBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)[N+](=O)[O-].CCCCC(CCC)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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